molecular formula C7H8ClN3 B143474 4-Cyanophenylhydrazine hydrochloride CAS No. 2863-98-1

4-Cyanophenylhydrazine hydrochloride

Cat. No. B143474
CAS RN: 2863-98-1
M. Wt: 169.61 g/mol
InChI Key: UXDLLFIRCVPPQP-UHFFFAOYSA-N
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Description

4-Cyanophenylhydrazine hydrochloride, also known as 4-Hydrazinobenzonitrile hydrochloride, is a compound with the molecular formula C7H8ClN3 . It is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff .


Synthesis Analysis

The synthesis of 4-Cyanophenylhydrazine hydrochloride involves a reaction of 4-aminobenzonitrile with sodium nitrite in concentrated hydrochloric acid .


Molecular Structure Analysis

The molecular structure of 4-Cyanophenylhydrazine hydrochloride consists of a benzene ring attached to a hydrazine group and a nitrile group . The molecular weight of the compound is 169.61 Da .


Chemical Reactions Analysis

4-Cyanophenylhydrazine hydrochloride is a biochemical reagent that can be used as a biological material or organic compound for life science-related research .


Physical And Chemical Properties Analysis

4-Cyanophenylhydrazine hydrochloride is a pale orange to brown powder . It has a molecular weight of 169.61 .

Scientific Research Applications

Organic Synthesis

4-Cyanophenylhydrazine hydrochloride is an important raw material and intermediate used in organic synthesis . It can participate in various chemical reactions to form new compounds, contributing to the development of new materials and substances.

Pharmaceuticals

This compound plays a significant role in the pharmaceutical industry . It can be used as a building block in the synthesis of various drugs, contributing to the development of new medications and treatments.

Agrochemicals

4-Cyanophenylhydrazine hydrochloride is also used in the production of agrochemicals . These chemicals include pesticides, herbicides, and fertilizers that help protect crops and enhance their growth.

Dyestuff

In the dyestuff industry, 4-Cyanophenylhydrazine hydrochloride is used as a raw material . It can contribute to the production of various dyes used in textiles, plastics, and other materials.

Biochemical Reagent

4-Cyanophenylhydrazine hydrochloride is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It can be used in various biochemical assays and experiments.

Life Science Research

As a biochemical reagent, 4-Cyanophenylhydrazine hydrochloride can be used in life science research . It can be used in the study of biological processes, contributing to our understanding of life at the molecular level.

Safety And Hazards

4-Cyanophenylhydrazine hydrochloride is harmful if swallowed, in contact with skin, or if inhaled. It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust, avoid contact with skin and eyes, and use only outdoors or in a well-ventilated area .

properties

IUPAC Name

4-hydrazinylbenzonitrile;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3.ClH/c8-5-6-1-3-7(10-9)4-2-6;/h1-4,10H,9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXDLLFIRCVPPQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)NN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90583751
Record name 4-Hydrazinylbenzonitrile--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90583751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Cyanophenylhydrazine hydrochloride

CAS RN

2863-98-1
Record name Benzonitrile, 4-hydrazinyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2863-98-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Hydrazinylbenzonitrile--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90583751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzonitrile, 4-hydrazinyl-, hydrochloride (1:1)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.111.834
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How is 4-Cyanophenylhydrazine hydrochloride used in the synthesis of new compounds with potential biological activity?

A1: 4-Cyanophenylhydrazine hydrochloride serves as a crucial starting material for synthesizing diverse heterocyclic compounds, particularly hydrazones. This compound readily reacts with aldehydes or ketones to form hydrazones, a common structural motif found in many bioactive molecules. For instance, in one study , researchers synthesized a series of furan-based hydrazones by reacting 4-Cyanophenylhydrazine hydrochloride with various 5-arylfurfurals. These newly synthesized compounds were then evaluated for their antimicrobial, cytotoxic, and genotoxic properties.

Q2: The provided research mentions the synthesis of Frovatriptan succinate. What is the role of 4-Cyanophenylhydrazine hydrochloride in this process?

A2: In the synthesis of Frovatriptan succinate, a drug used to treat migraines, 4-Cyanophenylhydrazine hydrochloride plays a critical role as the starting material . The synthesis process involves a series of reactions, including cyclization with N-methyl-1,4-dioxaspiro[4.5] decane-8-amine hydrochloride, ring opening with L-pyroglutamic acid, and catalytic hydrolysis. Finally, salification with succinic acid yields Frovatriptan succinate. This synthetic route highlights the importance of 4-Cyanophenylhydrazine hydrochloride in constructing the core structure of Frovatriptan succinate.

Q3: The research paper mentions in silico studies involving 4-Cyanophenylhydrazine hydrochloride derivatives. What insights do these computational studies provide?

A3: In silico studies, particularly molecular docking simulations, were conducted on the synthesized furan-based hydrazone derivatives of 4-Cyanophenylhydrazine hydrochloride . These studies suggested that some compounds, notably those with specific substitutions on the phenyl ring, exhibited good binding affinity to the active site of lanosterol 14α-demethylase (CYP51), a key enzyme in fungal cell wall synthesis. Additionally, in silico ADME (Absorption, Distribution, Metabolism, and Excretion) studies predicted high oral bioavailability for these compounds. These computational findings highlight the potential of 4-Cyanophenylhydrazine hydrochloride derivatives as antifungal agents and guide further research and development efforts.

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